6-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a complex structure that includes a benzo[d]thiazole ring, a piperazine ring, and a thiophene ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 6-ethoxybenzo[d]thiazole with piperazine under controlled conditions to form an intermediate product. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 6-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.
Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways suggests it could be developed into a drug for treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological functions.
Comparison with Similar Compounds
- (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Comparison: Compared to these similar compounds, 6-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the ethoxy group on the benzo[d]thiazole ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties. For instance, the ethoxy group may enhance the compound’s solubility or binding affinity to specific targets, making it more effective in certain applications.
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-2-23-13-5-6-14-16(12-13)25-18(19-14)21-9-7-20(8-10-21)17(22)15-4-3-11-24-15/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXPFFOYOMJTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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